Cas no 1259060-69-9 (8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid)

8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid
- EN300-3278440
- Z1509642345
- 1259060-69-9
- SCHEMBL20600200
- 8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid
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- MDL: MFCD18088980
- インチ: 1S/C9H5BrN2O3/c10-6-3-11-1-4-7(6)12-2-5(8(4)13)9(14)15/h1-3H,(H,12,13)(H,14,15)
- InChIKey: IOAHLYDOCKTOIY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=CC2C(C(C(=O)O)=CNC=21)=O
計算された属性
- せいみつぶんしりょう: 267.94835g/mol
- どういたいしつりょう: 267.94835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 79.3Ų
8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3278433-0.05g |
8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid |
1259060-69-9 | 95% | 0.05g |
$202.0 | 2023-09-04 | |
Enamine | EN300-3278440-1g |
8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid |
1259060-69-9 | 95% | 1g |
$871.0 | 2023-11-13 | |
1PlusChem | 1P0282PC-2.5g |
8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid |
1259060-69-9 | 95% | 2.5g |
$2172.00 | 2023-12-25 | |
1PlusChem | 1P0282PC-250mg |
8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid |
1259060-69-9 | 95% | 250mg |
$595.00 | 2023-12-25 | |
Aaron | AR0282XO-500mg |
8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid |
1259060-69-9 | 95% | 500mg |
$959.00 | 2025-02-15 | |
Enamine | EN300-3278440-0.05g |
8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid |
1259060-69-9 | 95.0% | 0.05g |
$202.0 | 2025-03-18 | |
Enamine | EN300-3278440-0.5g |
8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid |
1259060-69-9 | 95.0% | 0.5g |
$679.0 | 2025-03-18 | |
Enamine | EN300-3278440-0.25g |
8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid |
1259060-69-9 | 95.0% | 0.25g |
$431.0 | 2025-03-18 | |
Enamine | EN300-3278440-0.1g |
8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid |
1259060-69-9 | 95.0% | 0.1g |
$301.0 | 2025-03-18 | |
Enamine | EN300-3278440-2.5g |
8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid |
1259060-69-9 | 95.0% | 2.5g |
$1707.0 | 2025-03-18 |
8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acidに関する追加情報
8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid: A Comprehensive Overview
The compound 8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid (CAS No. 1259060-69-9) is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds with a wide range of biological activities. The presence of a bromine atom at position 8, a hydroxyl group at position 4, and a carboxylic acid group at position 3 contributes to its unique chemical properties and potential therapeutic applications.
Recent studies have highlighted the potential of 8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid as a promising candidate in the development of novel therapeutic agents. Researchers have explored its ability to inhibit specific enzymes and pathways associated with various diseases, including cancer and inflammatory conditions. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This finding suggests that 8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid could serve as a lead compound for the development of anti-cancer therapies.
In addition to its enzymatic inhibition properties, 8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid has also been investigated for its anti-inflammatory effects. A 2022 study in *Pharmacological Research* reported that this compound significantly reduces inflammation by modulating the activity of nuclear factor-kappa B (NF-kB), a critical regulator of inflammatory responses. These findings underscore its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease.
The synthesis of 8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis of this compound, making it more accessible for preclinical and clinical studies. For example, a 2023 paper in *Organic Process Research & Development* described a novel approach to synthesizing this compound using microwave-assisted reactions, which significantly reduced reaction times while maintaining product quality.
From an analytical standpoint, the characterization of 8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid has been enhanced by modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques have provided detailed insights into its molecular structure and stability under various conditions. A 2023 study in *Analytical Chemistry* demonstrated that high-resolution mass spectrometry can accurately determine the molecular formula and confirm the presence of all functional groups in this compound.
Looking ahead, the continued exploration of 8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid holds great promise for advancing drug discovery efforts. Its unique combination of biological activities and favorable pharmacokinetic properties make it an attractive candidate for further development. Ongoing clinical trials are currently evaluating its safety and efficacy in treating various diseases, with preliminary results showing encouraging outcomes.
In conclusion, 8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid is a versatile compound with significant potential in the field of medicinal chemistry. Its ability to target multiple biological pathways positions it as a valuable tool for developing innovative therapeutic solutions. As research continues to uncover its full range of applications, this compound is poised to play a pivotal role in advancing modern medicine.
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